

2-(Formylamino)benzoic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Formylamino)benzoic acid

Cat. No.: B1329779

[Get Quote](#)

An In-Depth Technical Guide to 2-(Formylamino)benzoic Acid

This technical guide provides a comprehensive overview of **2-(Formylamino)benzoic acid**, also known as N-formylanthranilic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and biological significance of this compound. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a modulator of a key metabolic pathway.

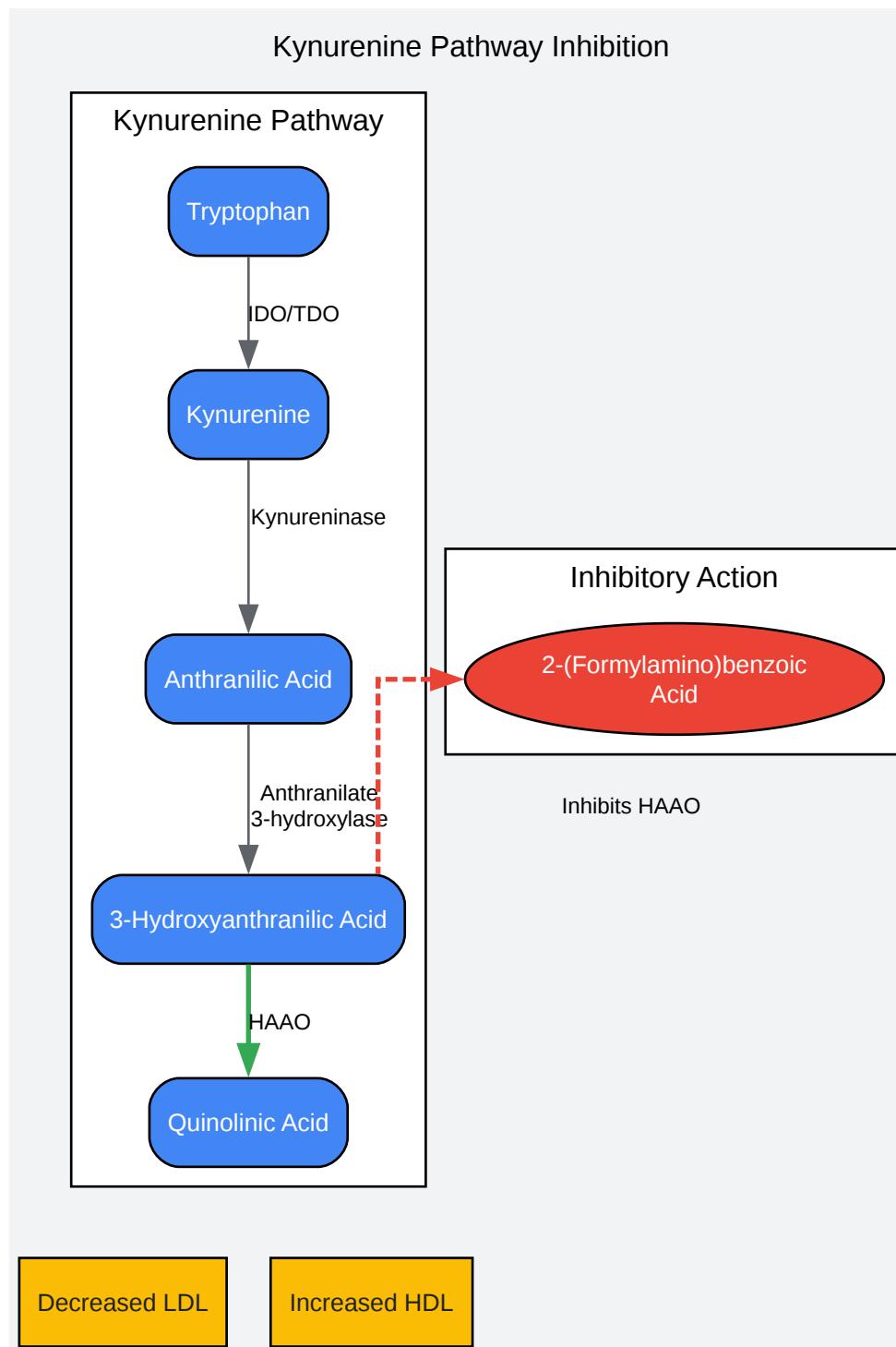
Physicochemical and Spectroscopic Data

The properties of **2-(Formylamino)benzoic acid** are summarized below. It is important to note that while the fundamental properties are well-established, specific experimental values for some properties like the melting point are not consistently reported in publicly available literature. The spectral data provided is predicted based on the known characteristics of its functional groups and data from closely related compounds, such as its methyl ester and the precursor, anthranilic acid.

General and Physicochemical Properties

Property	Value	Reference
CAS Number	3342-77-6	N/A
Molecular Formula	C ₈ H ₇ NO ₃	[1]
Molecular Weight	165.15 g/mol	[1]
IUPAC Name	2-formamidobenzoic acid	N/A
Appearance	White to off-white solid (predicted)	N/A
Melting Point	Data not available. For comparison, the related 2- (phenylamino)benzoic acid melts at 182-185 °C.	[2]
Solubility	Soluble in hot water, ethanol, and diethyl ether (predicted).	[3]

Predicted Spectroscopic Data


Spectrum Type	Predicted Characteristic Peaks/Signals
FT-IR (cm ⁻¹)	~3300-2500 (broad, O-H stretch of carboxylic acid), ~3200 (N-H stretch of amide), ~1700-1680 (C=O stretch of carboxylic acid), ~1660 (C=O stretch of amide, Amide I), ~1540 (N-H bend, Amide II), ~1320-1210 (C-O stretch of carboxylic acid).
¹ H NMR (ppm)	~11-13 (singlet, 1H, COOH), ~8.5 (singlet, 1H, CHO), ~7.5-8.2 (multiplet, 4H, aromatic protons).
¹³ C NMR (ppm)	~170 (C=O, carboxylic acid), ~165 (C=O, amide), ~140-120 (aromatic carbons).
Mass Spec (m/z)	Expected molecular ion peak [M] ⁺ at 165. Key fragments would likely correspond to the loss of -OH (m/z 148), -COOH (m/z 120), and -NHCHO (m/z 121).

Biological Activity and Signaling Pathway

2-(Formylamino)benzoic acid is a metabolite of the amino acid phenylalanine.^[1] It has been identified as an inhibitor of 3-hydroxyanthranilic acid oxidoreductase (also known as 3-hydroxyanthranilate 3,4-dioxygenase, HAAO).^[1] This enzyme is a critical component of the kynurenine pathway, which is the primary route for tryptophan catabolism.

The inhibition of HAAO by **2-(formylamino)benzoic acid** prevents the conversion of 3-hydroxyanthranilic acid to quinolinic acid. This action has been linked to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol, suggesting a potential therapeutic role in managing cardiovascular diseases.^[1]

Below is a diagram illustrating the relevant section of the kynurenine pathway and the inhibitory effect of **2-(formylamino)benzoic acid**.

Click to download full resolution via product page

Caption: Inhibition of HAAO in the Kynurenine Pathway.

Experimental Protocols

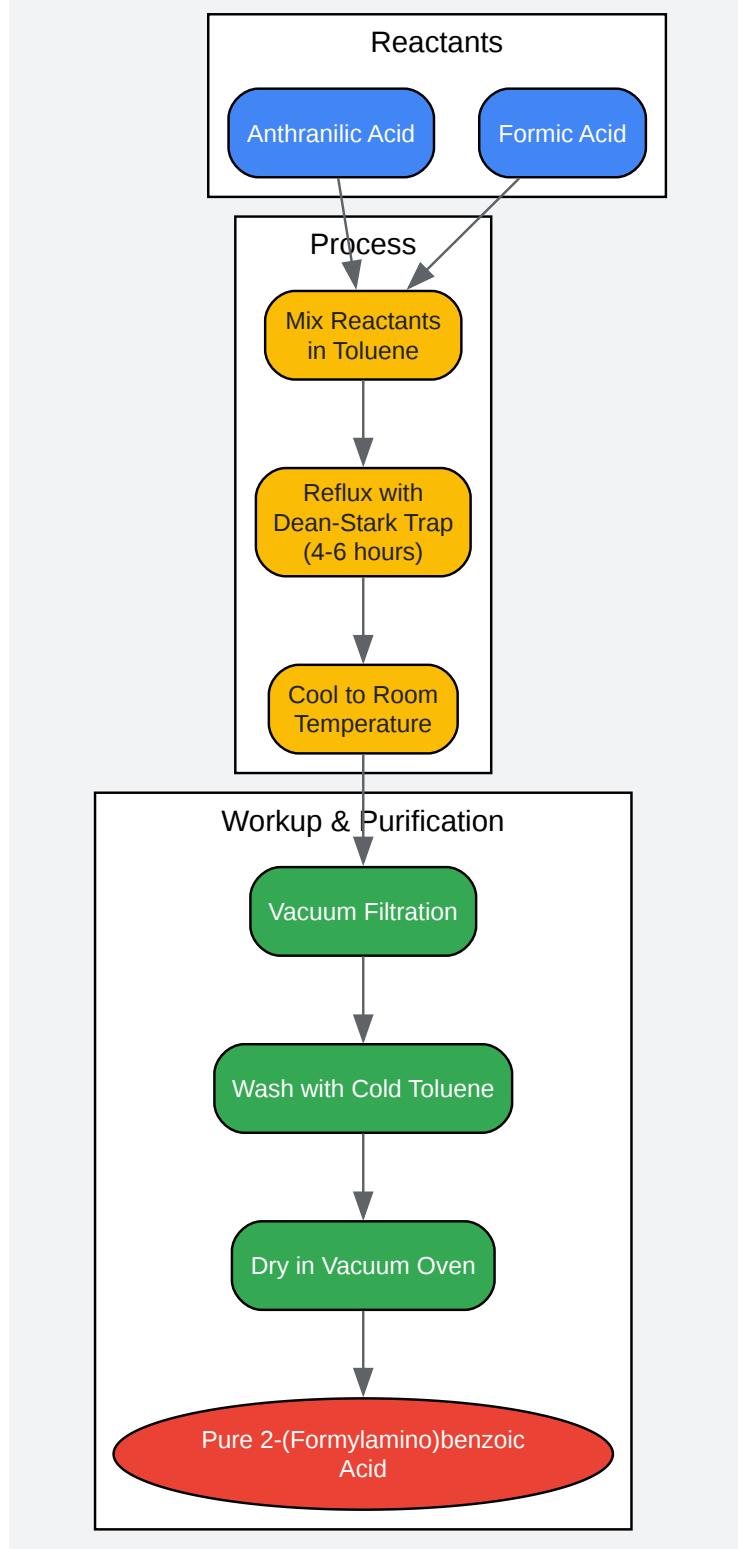
The following sections provide detailed methodologies for the synthesis, purification, and analysis of **2-(formylamino)benzoic acid**. These protocols are based on established chemical principles for related compounds.

Synthesis of 2-(Formylamino)benzoic Acid

A common and straightforward method for the synthesis of N-formylated amines is the reaction of the corresponding amine with formic acid, often in the presence of a dehydrating agent or under azeotropic distillation conditions.

Materials:

- Anthranilic acid (2-aminobenzoic acid)
- Formic acid (98-100%)
- Toluene
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and hotplate
- Round-bottom flask (250 mL)


Procedure:

- In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and formic acid (23 g, 0.5 mol).
- Add 100 mL of toluene to the flask.
- Set up the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reflux for 4-6 hours, or until no more water is collected.

- Allow the reaction mixture to cool to room temperature.
- The product will precipitate out of the toluene solution.
- Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.
- Dry the product in a vacuum oven.

The workflow for this synthesis is depicted in the diagram below.

Synthesis Workflow of 2-(Formylamino)benzoic Acid

[Click to download full resolution via product page](#)

Caption: Synthesis and workup of **2-(Formylamino)benzoic acid**.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to remove unreacted starting materials and by-products.

Materials:

- Crude **2-(formylamino)benzoic acid**
- Ethanol
- Distilled water
- Erlenmeyer flasks
- Hotplate
- Buchner funnel and filter paper

Procedure:

- Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
- Once dissolved, add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point).
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
- To maximize yield, the flask can be placed in an ice bath for 30 minutes.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of a cold ethanol/water mixture.
- Dry the purified crystals in a vacuum oven.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized compound can be assessed using reverse-phase HPLC.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Injection Volume: 10 μ L.

Procedure:

- Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 μ m syringe filter.
- Inject the sample onto the HPLC system.
- Analyze the resulting chromatogram for peak purity and retention time. The purity can be estimated by the relative area of the main peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Formylamino)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-(Formylamino)benzoic acid CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329779#2-formylamino-benzoic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com